![molecular formula C14H22BNO3 B3026882 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1171892-42-4](/img/structure/B3026882.png)
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, commonly known as 3-IP-5-TMDDP, is an organic compound that is used in a variety of scientific research applications. It is a boron-containing heterocyclic compound that can be synthesized in the laboratory by a variety of methods. 3-IP-5-TMDDP has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations for use in lab experiments.
Scientific Research Applications
Borylation of Arenes
This compound can be used as a reagent to borylate arenes . Borylation is a process that involves the introduction of a boron group into a molecule. This is a key step in many organic synthesis reactions and is widely used in the development of new pharmaceuticals and materials .
Preparation of Fluorenylborolane
It can be used in the preparation of fluorenylborolane . Fluorenylborolane is a type of organoborane compound that has applications in the field of organic synthesis .
Synthesis of Conjugated Copolymers
This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in the development of organic electronic devices .
Hydroboration of Alkynes and Alkenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for the hydroboration of alkyl or aryl alkynes and alkenes . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .
Benzylic C-H Bond Borylation
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for borylation at the benzylic C-H bond of alkylbenzenes . This reaction is useful in the synthesis of various organic compounds .
Use in Pharmaceutical Research
According to a Chinese source , this compound can be used in pharmaceutical research. It’s used as an organic synthesis intermediate, particularly in the coupling of aromatic rings .
Use in Optoelectronic Materials
The same source also mentions that this compound can be used in the development of optoelectronic functional materials. These materials have applications in various fields including solar cells, light-emitting diodes (LEDs), and photodetectors .
Mechanism of Action
Target of Action
Similar compounds like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes .
Mode of Action
Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in the borylation of arenes . This suggests that 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds are known to participate in the borylation of arenes . This reaction is a key step in various synthetic processes, suggesting that this compound might affect similar pathways.
Pharmacokinetics
It’s worth noting that similar compounds are soluble in water , which could potentially influence their bioavailability.
Result of Action
Given its potential role in the borylation of arenes , it might contribute to the synthesis of various organic compounds.
Action Environment
It’s worth noting that similar compounds are sensitive to moisture , suggesting that the storage and handling conditions could significantly impact the efficacy and stability of this compound.
properties
IUPAC Name |
3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKLRJKZXEWSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146328 | |
Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1171892-42-4 | |
Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171892-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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